3-Bromo-5-methoxy-4-methylpyridine

描述

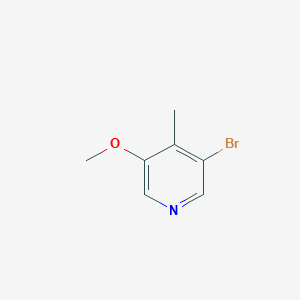

3-Bromo-5-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-methylpyridine typically involves the bromination of 5-methoxy-4-methylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and a brominating agent like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3-Bromo-5-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.

Oxidation: Pyridine N-oxides are the major products of oxidation reactions.

科学研究应用

Applications Overview

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate in the synthesis of drugs targeting neurological disorders. |

| Agricultural Chemicals | Used in formulating herbicides and fungicides to enhance crop protection and yield. |

| Material Science | Employed in developing advanced materials, including polymers and coatings due to its unique properties. |

| Analytical Chemistry | Aids in detecting and quantifying other chemical substances in complex mixtures. |

| Synthetic Chemistry | Acts as a building block for synthesizing various organic molecules through reactions like Suzuki–Miyaura coupling. |

Pharmaceutical Synthesis

3-Bromo-5-methoxy-4-methylpyridine is essential in synthesizing pharmaceutical agents, particularly those that affect serotonin and dopamine receptors. It has been used to develop compounds with potential therapeutic effects against conditions such as depression and anxiety.

Case Study : A study demonstrated that derivatives of this compound exhibit significant activity against serotonin 5-HT3 receptors, indicating its potential as an antiemetic agent .

Agricultural Chemicals

This compound is utilized in creating agrochemicals that provide effective pest control while promoting sustainable agricultural practices.

Example : Research has shown that formulations containing derivatives of this compound can enhance the efficacy of herbicides, leading to improved crop yields .

Material Science

Due to its unique chemical structure, this compound is used in developing new materials, such as advanced polymers that exhibit desirable properties like thermal stability and mechanical strength.

Research Insight : Its incorporation into polymer matrices has been linked to enhanced performance characteristics, making it valuable for industrial applications .

Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting various substances, aiding chemists in the quantification of complex mixtures.

Application Example : It has been employed in chromatographic techniques to separate and identify components within biological samples .

Synthetic Routes

The synthesis of this compound typically involves bromination processes under controlled conditions. Common methods include:

- Electrophilic Aromatic Substitution : This method introduces bromine into the pyridine ring using brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.

- Suzuki–Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds using arylboronic acids, making it a significant method for synthesizing complex organic compounds .

作用机制

The mechanism of action of 3-B

生物活性

3-Bromo-5-methoxy-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 200.07 g/mol. The structure includes a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 4-position of the pyridine ring. The presence of these functional groups contributes to its unique reactivity and biological profile.

Synthesis Pathways

Several synthetic routes have been explored for the production of this compound. Notably, methods involving palladium-catalyzed reactions have shown significant promise in producing this compound efficiently. For example, Suzuki cross-coupling reactions have been employed to synthesize various pyridine derivatives, including this specific compound, yielding moderate to good results .

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. A study demonstrated that certain pyridine-based compounds could modulate protein kinase C (PKC) activity, which is crucial in cancer cell signaling pathways. Specifically, compounds similar to this compound showed potential in inhibiting cancer cell proliferation through PKC-mediated pathways .

Neuropharmacological Effects

Pyridine derivatives are known to interact with neurotransmitter systems. For instance, studies have suggested that certain pyridine compounds can act as ligands for GABA receptors, potentially influencing anxiety and depression-related behaviors . The specific interactions of this compound with neurotransmitter receptors warrant further investigation to elucidate its neuropharmacological profile.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes. For example, it has been suggested that similar pyridine derivatives can inhibit phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory responses . This inhibition could lead to therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

- PKC Activation Study : In a recent study, compounds structurally related to this compound were evaluated for their ability to activate PKC in neonatal mouse cardiac fibroblasts. The results indicated that these compounds could induce ERK1/2 phosphorylation, highlighting their potential role in cardiac signaling pathways .

- Neuropharmacological Research : Another study assessed the neuropharmacological effects of pyridine derivatives on anxiety models in rodents. Results suggested that these compounds might exhibit anxiolytic effects through modulation of GABAergic transmission .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-5-methoxy-4-methylpyridine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves sequential functionalization of pyridine derivatives. For example, bromination of 5-methoxy-4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C can introduce bromine at the 3-position . Alternatively, Suzuki-Miyaura coupling with boronic acids may modify substituents post-bromination. Reaction temperature and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity due to steric and electronic effects from the methoxy and methyl groups .

Q. How can purity and structural integrity be validated for intermediates like this compound?

- Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% threshold recommended). Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl group at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS). Cross-reference with published spectra of analogous brominated pyridines .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under ambient conditions (25°C, 60% RH) for 48 hours show <5% degradation by HPLC. Store desiccated at –20°C to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 5-methoxy groups influence cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig)?

- Methodological Answer : The 4-methyl group increases steric hindrance, reducing coupling efficiency at the adjacent 3-bromo position. Computational DFT studies (e.g., using Gaussian 16) reveal electron-donating methoxy groups activate the pyridine ring, favoring oxidative addition in Pd-catalyzed reactions. Optimize using bulky ligands (XPhos) and elevated temperatures (100–120°C) to mitigate steric effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line) and pre-dried solvents. Compare yields under standardized conditions (e.g., 1 mol% Pd(OAc), 2 mol% SPhos, KPO base). Reproducibility testing across three independent trials is advised .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and DFT (B3LYP/6-311+G**) to calculate Fukui indices, identifying electrophilic centers. The 3-bromo position exhibits higher electrophilicity (f = 0.12) compared to the 2-position (f = 0.08), aligning with experimental SNAr outcomes at the 3-position .

Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?

属性

IUPAC Name |

3-bromo-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSFKYTLBAFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724417 | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70201-49-9 | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。